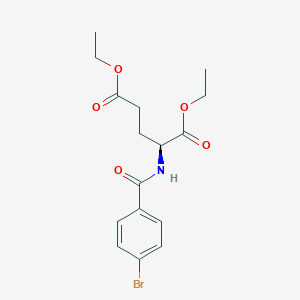

diethyl N-(4-bromobenzoyl)-L-glutamate

Description

Diethyl N-(4-bromobenzoyl)-L-glutamate is a synthetic glutamate derivative characterized by a 4-bromobenzoyl group linked to the α-amino group of L-glutamic acid, with ethyl esters at the γ- and α-carboxylic acid positions. This compound serves as a key intermediate in synthesizing antifolate agents and antitumor inhibitors, particularly those targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Its synthesis involves coupling 4-bromobenzoyl chloride with diethyl L-glutamate in the presence of triethylamine, yielding a stable ester intermediate with a molecular formula of C₁₆H₂₀BrNO₅ . The bromine substituent enhances electrophilic reactivity, facilitating further functionalization in drug development pipelines .

Propriétés

Formule moléculaire |

C16H20BrNO5 |

|---|---|

Poids moléculaire |

386.24 g/mol |

Nom IUPAC |

diethyl (2S)-2-[(4-bromobenzoyl)amino]pentanedioate |

InChI |

InChI=1S/C16H20BrNO5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

Clé InChI |

WTNGZYSPMUJXLO-ZDUSSCGKSA-N |

SMILES isomérique |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br |

SMILES canonique |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Differences in Benzoyl Substituents

- 4-Bromobenzoyl vs. 4-Aminobenzoyl: The bromo group increases steric bulk and electron-withdrawing effects compared to the amino group, reducing nucleophilic reactivity but improving stability during coupling reactions .

- Propargylamino vs. Bromo: Propargylamino derivatives (e.g., ICI D1694) exhibit superior cellular uptake and intracellular retention due to polyglutamation, increasing TS inhibition by 100-fold compared to non-polyglutamated forms .

Ester Group Modifications

Table 2: Impact of Ester Groups on Pharmacokinetics

| Compound Name | Ester Groups | Solubility (LogP) | Metabolic Stability |

|---|---|---|---|

| Diethyl N-(4-bromobenzoyl)-L-glutamate | Ethyl (C₂H₅) | 2.1 (predicted) | Moderate hydrolysis |

| Dimethyl N-(4-aminobenzoyl)-L-glutamate | Methyl (CH₃) | 1.8 | Rapid hydrolysis |

| t-Butyl N-(4-propargylaminobenzoyl)-L-glutamate | t-Butyl (C(CH₃)₃) | 3.5 | High resistance |

- Ethyl vs. Methyl Esters : Ethyl esters (as in the bromo compound) provide a balance between lipophilicity and hydrolysis rates, enabling prolonged circulation compared to methyl esters .

- t-Butyl Esters: Bulkier t-butyl groups in propargylamino derivatives improve metabolic stability but reduce aqueous solubility, limiting bioavailability .

Heterocyclic Core Modifications

Table 3: Antifolate Activity of Pyrimidine-Based Analogues

- Pyrido[2,3-d]pyrimidine Derivatives: These compounds exhibit nanomolar TS inhibition due to optimal binding to the folate-binding pocket, surpassing the bromo compound’s activity .

- Quinazoline Core (ICI D1694): Despite lower TS affinity than pyrido-pyrimidines, ICI D1694’s polyglutamated forms achieve sub-nanomolar inhibition, highlighting the importance of intracellular metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.